molecular formula C15H12N4O4 B11559319 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11559319
M. Wt: 312.28 g/mol
InChI Key: BXVPNPDHHLGLQY-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of nitro groups at the 3 and 4 positions of the phenyl rings attached to the pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The nitro groups are introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Reduction: 3-(3-Aminophenyl)-5-(4-aminophenyl)-4,5-dihydro-1H-pyrazole.

    Oxidation: 3-(3-Nitrosophenyl)-5-(4-nitrosophenyl)-4,5-dihydro-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of two nitro groups at different positions on the phenyl rings can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

3-(3-nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C15H12N4O4/c20-18(21)12-6-4-10(5-7-12)14-9-15(17-16-14)11-2-1-3-13(8-11)19(22)23/h1-8,14,16H,9H2

InChI Key

BXVPNPDHHLGLQY-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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